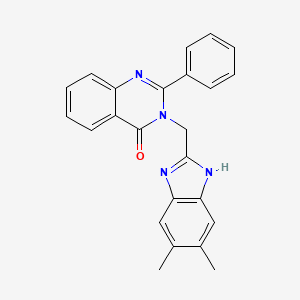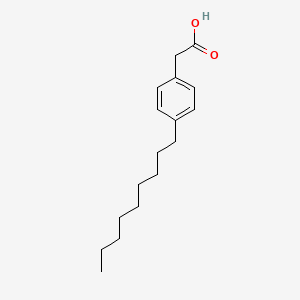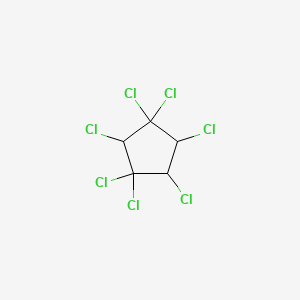![molecular formula C10H14 B14481288 Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- CAS No. 67892-64-2](/img/structure/B14481288.png)
Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[221]hept-2-ene, 6-ethenyl-2-methyl- is a bicyclic compound with a unique structure that includes a norbornene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method is the reaction of cyclopentadiene with a suitable alkene under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve the efficiency of the reaction.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism of action of Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
Similar Compounds
- Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-
- Bicyclo[2.2.1]hept-2-ene, 2-methyl-
- Norbornene
- Norbornadiene
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.
特性
CAS番号 |
67892-64-2 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
6-ethenyl-2-methylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-3-9-5-8-4-7(2)10(9)6-8/h3-4,8-10H,1,5-6H2,2H3 |
InChIキー |
DXXZSRMJEPCEFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2CC(C1C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


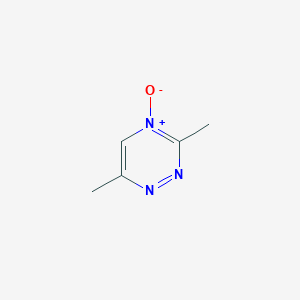
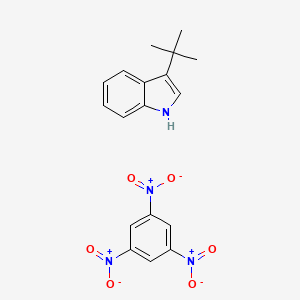

![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)


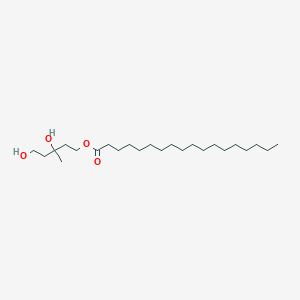
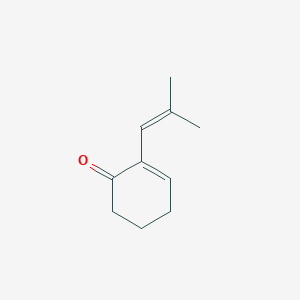
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)
